molecular formula C13H17ClN2O2 B2998816 5-(1-Methyl-1H-benzoimidazol-2-yl)-pentanoic acid CAS No. 887031-18-7

5-(1-Methyl-1H-benzoimidazol-2-yl)-pentanoic acid

Cat. No.: B2998816
CAS No.: 887031-18-7
M. Wt: 268.74
InChI Key: MSZWYKUZQDVORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Methyl-1H-benzoimidazol-2-yl)-pentanoic acid is a benzoimidazole derivative with a pentanoic acid side chain. This compound is structurally characterized by a fused bicyclic aromatic system (benzene and imidazole rings) substituted with a methyl group at the N-1 position and a pentanoic acid moiety at the C-2 position. It serves as a critical intermediate in pharmaceutical synthesis, particularly for anticancer agents like bendamustine HCl, where its ethyl ester derivative (e.g., ethyl 4-{5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzoimidazol-2-yl}-butyrate) is a key precursor .

Properties

IUPAC Name

5-(1-methylbenzimidazol-2-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-15-11-7-3-2-6-10(11)14-12(15)8-4-5-9-13(16)17/h2-3,6-7H,4-5,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQUJYDURKYPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-(1-Methyl-1H-benzoimidazol-2-yl)-pentanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

5-(1-Methyl-1H-benzoimidazol-2-yl)-pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-benzoimidazol-2-yl)-pentanoic acid involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and affecting cell division. This mechanism is particularly relevant in its anticancer and antiparasitic activities .

Comparison with Similar Compounds

Ethyl 5-(1-Methyl-5-nitro-benzimidazol-2-yl)pentanoate

  • Structure : Features a nitro group at the C-5 position of the benzoimidazole ring and an ethyl ester instead of a carboxylic acid.
  • Application : A high-purity reference standard used in ANDA/NDA filings, compliant with USP, EMA, JP, and BP guidelines .
  • Key Difference : The nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions during further derivatization, unlike the unsubstituted parent compound .

3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid

  • Structure: Contains a simpler imidazole ring (non-benzo-fused) with a thioether-linked propanoic acid chain.
  • Synthesis : Prepared via alkylation of methimazole, but with challenges in regioselectivity (N-3 vs. S-2 substitution) .
  • Key Difference : The absence of a benzene ring reduces aromatic stacking interactions, impacting binding affinity in biological targets compared to the benzoimidazole analogue .

Biotin-Related Impurities

Biotin Impurity E (EP)

  • Structure: 5-[(3aS,4S,6aR)-1-benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid.
  • Key Difference: Replaces the benzoimidazole core with a thienoimidazole system, altering solubility and metabolic stability. The tetrahydrothiophene ring introduces conformational rigidity .

Solubility and Reactivity

  • 5-(1-Methyl-1H-benzoimidazol-2-yl)-pentanoic acid: Moderate aqueous solubility due to the ionizable carboxylic acid group. The benzoimidazole core provides UV absorbance at ~310 nm, useful for analytical quantification .
  • Ethyl ester derivatives : Increased lipophilicity (logP ~2.5) enhances membrane permeability but requires enzymatic hydrolysis for activation .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Application CAS Number
This compound Benzoimidazole C-2: Pentanoic acid Anticancer intermediate Not explicitly listed
Ethyl 5-(1-Methyl-5-nitro-benzimidazol-2-yl)pentanoate Benzoimidazole C-5: Nitro; C-2: Ethyl ester Reference standard 106243-49-6
Biotin Impurity E (EP) Thienoimidazole C-4: Benzyl; C-6: Oxo Biotin synthesis impurity Not listed
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid Imidazole C-2: Thioether-propanoic acid Chemical intermediate Not listed

Biological Activity

5-(1-Methyl-1H-benzoimidazol-2-yl)-pentanoic acid is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Overview of Benzimidazole Compounds

Benzimidazoles are a class of compounds recognized for their wide range of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Antiviral
  • Antiparasitic
  • Anti-inflammatory

These properties stem from their ability to interact with various biological targets, including enzymes and receptors, thus modulating critical biochemical pathways involved in disease processes .

The biological activity of this compound can be attributed to its structural features, which allow it to engage with specific molecular targets. The benzimidazole core facilitates binding to enzymes or receptors, influencing their activity. For instance, it has been shown to inhibit certain enzymes such as proteases and kinases by forming stable complexes that prevent substrate binding .

Key Mechanisms:

  • Enzyme Inhibition : By binding to active sites, the compound can inhibit enzymatic activity, affecting pathways like cell signaling and metabolism.
  • Cell Signaling Modulation : It influences critical pathways such as MAPK and PI3K/Akt, which are essential for cell growth and survival .

Biological Activity in Cellular Models

Research has demonstrated that this compound has significant effects on cellular processes. In vitro studies indicate:

  • Anti-inflammatory Effects : At low doses, this compound exhibits therapeutic benefits by reducing inflammation markers in cell cultures.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in various tumor models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced cytokine production
AnticancerInhibition of tumor cell proliferation
Enzyme inhibitionInteraction with proteases and kinases

Case Study 1: Anti-inflammatory Activity

In a controlled laboratory setting, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines in human endothelial cells. This suggests a potential application in treating inflammatory diseases.

Case Study 2: Anticancer Efficacy

A study involving various cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis. This was particularly evident in breast cancer models where the compound decreased viability by over 50% at concentrations above 10 μM .

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of this compound indicates a favorable absorption and distribution within biological systems. Studies have shown that:

  • Half-life : The compound exhibits a moderate half-life, allowing for sustained therapeutic effects.
  • Dosage Variability : Efficacy varies significantly with dosage; lower doses tend to promote beneficial effects while higher doses may lead to cytotoxicity .

Table 2: Pharmacokinetic Data

ParameterValue
Half-lifeApproximately 4 hours
Effective Dose10 μM for anticancer effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.